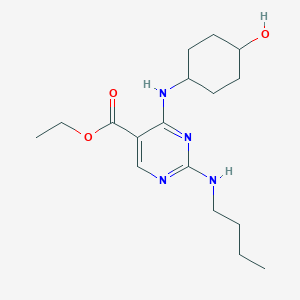 CAS No. 321883-23-2](/img/structure/B1412465.png)
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
Descripción general
Descripción
1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt), also known as SOPS, is a sodium salt of a modified lipid which has a phosphoserine head group . It is used in liposome preparation .
Synthesis Analysis
The synthesis of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively .Molecular Structure Analysis
The molecular formula of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) is C42H79NO10PNa . The average mass is 790.059 Da and the monoisotopic mass is 789.552002 Da .Chemical Reactions Analysis
1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) is used in the preparation of multilamellar and unilamellar liposomes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) include a density of 1.0±0.1 g/cm3, boiling point of 816.1±75.0 °C at 760 mmHg, and vapour pressure of 0.0±6.3 mmHg at 25°C . It has a molar refractivity of 217.2±0.3 cm3, a polar surface area of 181 Å2, and a molar volume of 755.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Liposome Preparation
This compound is extensively used in the preparation of multilamellar and unilamellar liposomes . These liposomes serve as model cell membranes in various studies, helping researchers understand membrane dynamics and the interactions of drugs with cell membranes.
Liposome Binding Assays
It is also utilized in liposome binding assays . These assays are crucial for determining the binding efficiency and kinetics of pharmaceuticals, providing insights into the drug delivery potential of compounds.
Phospholipid Vesicle Generation
Researchers employ this compound to generate multilamellar phospholipid vesicles . These vesicles are used in drug delivery systems to encapsulate therapeutic agents, enhancing their stability and bioavailability.
Protein Kinase C Pathways
Phosphatidylserine (PS): , the backbone of this compound, plays a key role in protein kinase C (PKC) pathways . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins, which is critical in regulating cellular processes.
Neuroscience Research
In neuroscience, this compound is used to study myelin sheath formation and repair . Myelin sheaths are essential for the proper functioning of the nervous system, and this compound helps in understanding the myelination process.
Cell Membrane Studies
The compound is pivotal in studying the distribution and function of phosphatidylserine in cellular membranes . This research is fundamental in understanding cell signaling and apoptosis.
Mecanismo De Acción
Target of Action
It is known that phosphatidylserines, a class of compounds to which this molecule belongs, play key roles in cellular processes such as signaling and apoptosis .
Mode of Action
Phosphatidylserines are known to interact with proteins in the cell membrane, influencing cellular processes such as signaling pathways .
Biochemical Pathways
Phosphatidylserines are involved in several cellular processes, including the formation of lipid bilayers and the induction of apoptosis .
Result of Action
Phosphatidylserines, in general, are known to play crucial roles in cellular processes such as signaling and apoptosis .
Action Environment
It is known that this compound has been used in the preparation of multilamellar and unilamellar liposomes, which suggests that its action may be influenced by the lipid environment .
Propiedades
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKKMIPHGSQRX-NJZWBUMZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H79NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 1-Stearoyl-2-oleoyl-sn-glycero-3-, commonly known as SOPS, influence the properties of a lipid monolayer?
A1: Research indicates that incorporating SOPS into a phosphatidylcholine (PC) monolayer significantly alters its biophysical characteristics. [] Specifically, the presence of SOPS impacts the monolayer's:
- Compressibility: This includes changes in isotherms, bulk modulus, and excess area per molecule, signifying altered packing and lateral organization of lipids. []
- Surface Potential: The electrical potential at the monolayer-air interface is modified, reflecting changes in the lipid headgroup organization and interactions with ions in the subphase. []
- SOPS Concentration: The molar ratio of SOPS to PC directly influences the magnitude of the observed changes. []
- Ionic Strength and Composition: The presence and types of ions (e.g., Na+, K+) in the subphase influence SOPS behavior, likely due to its negatively charged headgroup. []
Q2: Why is understanding the interaction between 1-Stearoyl-2-oleoyl-sn-glycero-3- and proteins like spectrin important in cell biology?
A2: Spectrin, a crucial component of the erythrocyte (red blood cell) cytoskeleton, interacts directly with lipids in the cell membrane. [] Research suggests that SOPS plays a significant role in these interactions. Understanding the specifics of how spectrin binds to SOPS provides valuable insight into:
- Membrane Mechanical Properties: Spectrin binding can influence the membrane's elasticity, bending rigidity, and overall stability, which are crucial for cellular integrity and function. []
- Mesoscopic Membrane Morphology: The interaction between spectrin and SOPS can affect the shape and organization of the membrane on a larger scale, potentially influencing processes like vesicle formation or protein clustering. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



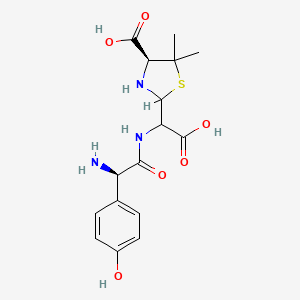


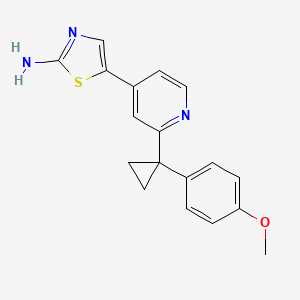

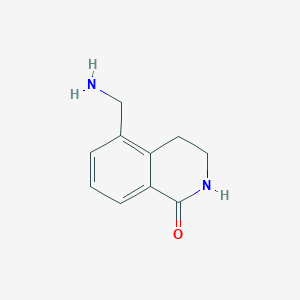
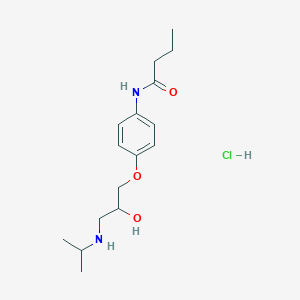
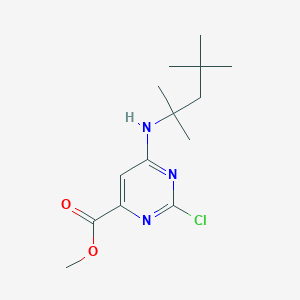



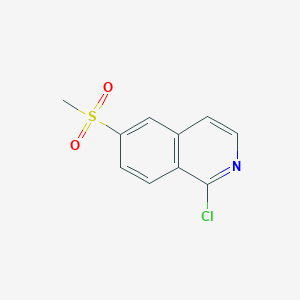
![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)
